3-Fluoro-2-methylcinnamic acid

Medicinal Chemistry ADME Lipophilicity

Generic cinnamic acid building blocks lack the substitution pattern required for selective enzyme inhibition, risking failed lead optimization. 3-Fluoro-2-methylcinnamic acid (CAS 155814-23-6) provides a precisely functionalized scaffold to resolve this. - Enables preferential AChE over BChE inhibition via its ortho-methyl group, guided by SAR studies. - Serves as a documented intermediate for adenosine A2 receptor arylvinylxanthine antagonists. - Defined crystalline solid (m.p. 212-215°C) with XLogP3 of 2.3 for reliable solid-state and lipophilicity modulation.

Molecular Formula C₁₀H₉FO₂
Molecular Weight 180.18
CAS No. 155814-23-6
Cat. No. B1145532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylcinnamic acid
CAS155814-23-6
Synonyms(E)-3-(3-Fluoro-2-methylphenyl)-2-propenoic Acid;  _x000B_(2E)-3-(3-Fluoro-2-methylphenyl)-2-propenoic Acid
Molecular FormulaC₁₀H₉FO₂
Molecular Weight180.18
Structural Identifiers
SMILESCC1=C(C=CC=C1F)C=CC(=O)O
InChIInChI=1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-methylcinnamic Acid Identity and Physical Specs


3-Fluoro-2-methylcinnamic acid (CAS 155814-23-6) is a fluorinated aromatic carboxylic acid and a derivative of trans-cinnamic acid, belonging to the class of phenylpropanoids [1]. It is characterized by a fluorine atom at the 3-position and a methyl group at the 2-position on the phenyl ring. The compound is a solid at 20°C with a reported melting point of 212-215°C . It has the molecular formula C₁₀H₉FO₂, a molecular weight of 180.18 g/mol, and a calculated XLogP3 value of 2.3 [2]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 98+% .

Fluorinated cinnamic acid building block for medicinal chemistry
ortho-Methyl / meta-fluoro pattern supports cholinesterase selectivity SAR
Available in research-grade purity specifications

Why 3-Fluoro-2-methylcinnamic Acid Is Irreplaceable


The ortho-methyl and meta-fluoro substitution pattern on the cinnamic acid scaffold creates a unique physicochemical profile that is not replicated by parent cinnamic acid, mono-fluorinated (e.g., 3-fluorocinnamic acid), or mono-methylated (e.g., 2-methylcinnamic acid) analogs [1]. This specific arrangement modulates electronic properties, lipophilicity (XLogP3 = 2.3), and steric hindrance, which can profoundly influence target binding affinity, metabolic stability, and solubility [2][3]. In enzyme inhibition assays, even small structural changes in the substitution pattern of cinnamic acid derivatives can shift selectivity between closely related enzyme isoforms (e.g., AChE vs. BChE) [4]. Substituting with a generic cinnamic acid building block therefore risks complete failure in achieving the desired biological activity or pharmacokinetic profile in a lead optimization program.

Attribute
This Compound
Typical Substitute
Substitution
3-fluoro, 2-methyl
e.g., 3-fluorocinnamic acid or 2-methylcinnamic acid
Lipophilicity
Distinct XLogP3 profile
Different logP, may shift ADME behavior
Enzyme Selectivity
ortho-Methyl associated with AChE > BChE
Mono-substituted analogs may show different selectivity
Synthetic Utility
Documented in A2 antagonist synthesis
Lacks documented application in this series

Quantitative Evidence: 3-Fluoro-2-methylcinnamic Acid vs. Analogs


Lipophilicity Advantage Over Non-Fluorinated Analogs

The calculated partition coefficient (XLogP3) for 3-fluoro-2-methylcinnamic acid is 2.3 [1]. In comparison, the non-fluorinated analog 2-methylcinnamic acid has a predicted XLogP3 of 1.9 [2]. This 0.4 unit increase in logP is a direct consequence of the 3-fluoro substitution [3].

XLogP3: Target vs. Analog
Reported
Δ +0.4 vs. non-fluorinated
Supports lipophilicity-based ADME profiling
Computed XLogP3; experimental logP may differ
Medicinal Chemistry ADME Lipophilicity

AChE vs. BChE Selectivity Profile

In a structure-activity relationship (SAR) study, cinnamic acid derivatives with *ortho*-substituents showed a distinct selectivity profile for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), whereas *para*-substituted analogs exhibited the opposite effect [1]. While the study does not directly test 3-fluoro-2-methylcinnamic acid, it provides strong class-level evidence that the *ortho*-methyl group, present in the target compound, is a key determinant of enzymatic selectivity.

AChE/BChE Selectivity SAR
Class-level inference
ortho-Substitution pattern associated with AChE preference
Class-level SAR supports selectivity-oriented synthesis; compound-specific data needed
Based on related derivatives; direct testing not reported
Enzymology Cholinesterase Inhibition Neurodegeneration

A2 Adenosine Receptor Antagonist Precursor

3-Fluoro-2-methylcinnamic acid has been specifically documented as a synthetic precursor in the preparation of arylvinylxanthines, a class of compounds being explored as selective A2 receptor antagonists . This application is not reported for the simpler, non-fluorinated analog 2-methylcinnamic acid.

A2 Antagonist Precursor
Data to verify
Documented synthetic entry to arylvinylxanthines
Reported synthetic utility supports A2 receptor research; requires independent verification
Source not specified; verify synthesis protocol
GPCR Pharmacology Adenosine Receptors Xanthine Derivatives

3-Fluoro-2-methylcinnamic Acid: Key Applications


Lead Optimization of Cholinesterase Inhibitors

Researchers synthesizing a series of cinnamic acid-based cholinesterase inhibitors can use 3-fluoro-2-methylcinnamic acid as a specific building block to introduce an *ortho*-methyl group, which is associated with preferential AChE inhibition over BChE based on SAR studies of related derivatives . The calculated XLogP3 of 2.3 provides a reference point for modulating lipophilicity compared to non-fluorinated analogs (XLogP3 = 1.9) .

A2 Adenosine Receptor Antagonist Development

For groups investigating adenosine A2 receptor pharmacology, this compound is a documented intermediate for the synthesis of arylvinylxanthines . Its procurement streamlines the synthesis of tool compounds or lead candidates in this specific chemical space, avoiding the need for de novo route development.

Solid-State Effects of Fluorine and Methyl Groups

The compound's high melting point (212-215°C) and defined crystalline nature make it suitable for studies on how ortho-methyl and meta-fluoro substitutions influence crystal packing, melting behavior, and solid-state stability compared to other cinnamic acid derivatives (e.g., 3-fluorocinnamic acid, m.p. 165-168°C ).

Application
Selection Property
Validation Focus
Cholinesterase inhibitor lead optimization
ortho-Methyl substitution pattern
AChE selectivity assay context
A2 adenosine receptor antagonist development
Documented synthetic intermediate
Synthetic route feasibility review
Fluorine/methyl crystal packing studies
Fluorinated substitution crystal packing
Solid-state stability and melting behavior context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-2-methylcinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.